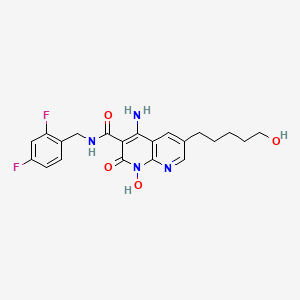

HIV-1 integrase inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H22F2N4O4 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

4-amino-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-6-(5-hydroxypentyl)-2-oxo-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C21H22F2N4O4/c22-14-6-5-13(16(23)9-14)11-26-20(29)17-18(24)15-8-12(4-2-1-3-7-28)10-25-19(15)27(31)21(17)30/h5-6,8-10,28,31H,1-4,7,11,24H2,(H,26,29) |

InChI Key |

KDSNFIUIIYYHGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CNC(=O)C2=C(C3=C(N=CC(=C3)CCCCCO)N(C2=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Discovery and Synthesis of a Potent HIV-1 Integrase Inhibitor

A deep dive into the chemical architecture and biological efficacy of a novel HIV-1 integrase strand transfer inhibitor, designated as inhibitor 3, reveals a significant advancement in the quest for more effective antiretroviral therapies. This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, facilitating the insertion of the viral genome into the host cell's DNA. Inhibiting this process is a key strategy in modern antiretroviral therapy. The subject of this guide, HIV-1 integrase inhibitor 3, also identified as compound 4c in seminal research, has emerged as a potent inhibitor of the strand transfer step of this integration process.

Quantitative Efficacy and Antiviral Potency

The biological activity of this compound has been rigorously quantified, demonstrating its high potency against both the wild-type enzyme and clinically relevant mutant strains. This inhibitor is a formidable HIV-1 integrase strand transfer (INST) inhibitor, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) of 2.7 nM[1][2][3][4][][6]. Furthermore, it maintains significant antiviral potency against the challenging Q148H/G140S mutant strain, with a half-maximal effective concentration (EC50) of 7 nM[1][3][4].

| Parameter | Value | Target |

| IC50 | 2.7 nM | HIV-1 Integrase Strand Transfer |

| EC50 | 7 nM | Q148H/G140S Mutant HIV-1 |

Experimental Protocols

The determination of the inhibitory activity of this compound relies on established and validated experimental protocols.

HIV-1 Integrase Strand Transfer Assay

This in vitro assay is fundamental to quantifying the inhibitory effect on the strand transfer reaction catalyzed by HIV-1 integrase.

-

Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A model DNA substrate mimicking the viral DNA end is prepared, often labeled with a fluorescent or radioactive marker for detection.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the purified integrase enzyme, the DNA substrate, and a divalent metal cofactor, usually Mg2+ or Mn2+.

-

Inhibitor Addition: The this compound is added to the reaction mixture at varying concentrations.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) to allow the strand transfer reaction to proceed.

-

Quenching and Analysis: The reaction is stopped, and the products are separated by gel electrophoresis. The amount of strand transfer product is quantified to determine the extent of inhibition at each inhibitor concentration.

-

IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the strand transfer activity by 50%, is calculated from the dose-response curve.

Antiviral Activity Assay (MT-4 Cells)

To assess the inhibitor's efficacy in a cellular context, an antiviral assay using a human T-cell line, such as MT-4, is employed.

-

Cell Culture: MT-4 cells are cultured in an appropriate medium.

-

Infection: The cells are infected with a laboratory-adapted strain of HIV-1, including mutant strains like Q148H/G140S.

-

Inhibitor Treatment: The infected cells are treated with serial dilutions of this compound.

-

Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

Viral Replication Measurement: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

EC50 Determination: The EC50 value, the concentration of the inhibitor that reduces viral replication by 50%, is determined from the dose-response data.

Discovery and Synthesis Pathway

The discovery of this compound is rooted in a systematic exploration of carbamoyl pyridone derivatives. This class of compounds has been a fertile ground for the development of potent integrase inhibitors, including the clinically approved drug dolutegravir. The synthesis of inhibitor 3 is a multi-step process that can be achieved through various synthetic routes, with one notable approach involving the arylation of 2-acyl furans.

Mechanism of Action: A Visual Representation

This compound functions by binding to the active site of the integrase enzyme, specifically chelating the divalent metal ions that are essential for its catalytic activity. This action effectively blocks the strand transfer step, preventing the integration of viral DNA into the host genome.

The discovery and detailed characterization of this compound represent a significant contribution to the field of antiretroviral drug discovery. Its high potency and activity against resistant strains underscore the potential of the carbamoyl pyridone scaffold for developing next-generation HIV therapies. Further research and clinical development will be crucial to fully realize the therapeutic potential of this promising compound.

References

mechanism of action of novel HIV-1 integrase inhibitors

An in-depth technical guide for researchers, scientists, and drug development professionals on the .

Introduction: The Critical Role of HIV-1 Integrase

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is one of the three essential enzymes required for viral replication, alongside reverse transcriptase and protease.[1] It is responsible for inserting the viral DNA, produced by reverse transcription, into the host cell's genome, a process known as integration.[1][2] This step is crucial for establishing a stable, lifelong infection and the subsequent production of new viral particles. Because there is no functional equivalent of integrase in human cells, it represents a highly attractive and specific target for antiretroviral therapy.[1][3]

The integration process is a two-step catalytic reaction:

-

3'-Processing: This occurs in the cytoplasm of the infected cell. The integrase enzyme binds to the ends of the linear viral DNA (at the long terminal repeats, or LTRs) and removes a dinucleotide from each 3' end. This exposes a reactive hydroxyl group (-OH) on a conserved cytosine-adenine (CA) sequence.[1][4]

-

Strand Transfer: The pre-integration complex (PIC), containing the processed viral DNA and integrase, is transported into the nucleus. Here, integrase facilitates a nucleophilic attack from the exposed 3'-OH groups of the viral DNA onto the phosphodiester backbone of the host cell's chromosomal DNA.[1] This covalently links the viral DNA to the host genome, after which cellular repair machinery completes the process.[1][4]

Inhibitors of this process are broadly categorized based on the specific step and mechanism they disrupt.

Integrase Strand Transfer Inhibitors (INSTIs): The Established Mechanism

The first and most clinically established class of integrase inhibitors are the Integrase Strand Transfer Inhibitors (INSTIs). This class includes the FDA-approved drugs Raltegravir, Elvitegravir, Dolutegravir, Bictegravir, and Cabotegravir.[5]

Mechanism of Action

INSTIs function by targeting the catalytic active site of the integrase enzyme specifically during the strand transfer step.[2] Their mechanism relies on binding to the integrase-viral DNA complex, known as the intasome.[6][7] Within the active site, INSTIs chelate the two divalent metal ions (typically Mg²⁺) that are essential for the catalytic activity of the enzyme. By coordinating these metal ions, INSTIs prevent the binding of the target host DNA and block the crucial strand transfer reaction.[6] This effectively "traps" the pre-integration complex in the cytoplasm, preventing the permanent integration of the viral genome.[6][8] A key feature of INSTIs is their high specificity for the strand transfer step, with minimal to no effect on the 3'-processing reaction.[7]

Visualization: HIV-1 Integration & INSTI Mechanism

Caption: Mechanism of classic INSTIs, which block the strand transfer step.

Quantitative Data: Clinically Approved INSTIs

| Inhibitor | Target | IC₅₀ / EC₅₀ | Reference(s) |

| Raltegravir (RAL) | Strand Transfer | IC₅₀: 2-7 nM | [9] |

| Elvitegravir (EVG) | Strand Transfer | EC₅₀: 54 nM | [3] |

| Dolutegravir (DTG) | Strand Transfer | IC₅₀: 7.5 nM | [9] |

| Bictegravir (BIC) | Strand Transfer | IC₅₀: 1.5 - 2.4 nM | [3][9] |

IC₅₀: Half maximal inhibitory concentration in biochemical assays. EC₅₀: Half maximal effective concentration in cell-based assays.

Experimental Protocols

This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant IN.

-

Principle: A biotin-labeled donor DNA (mimicking the viral LTR) is integrated into a digoxin-labeled target DNA by the integrase enzyme. The resulting product, containing both biotin and digoxin, is captured on a streptavidin-coated plate and detected with an anti-digoxin antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent readout.[10]

-

Methodology:

-

Plate Coating: Streptavidin-coated 96-well microplates are prepared.

-

Complex Formation: Recombinant HIV-1 integrase is incubated with the biotinylated donor DNA substrate in a reaction buffer containing a divalent cation (e.g., Mn²⁺ or Mg²⁺) to allow the formation of the integrase-DNA complex.

-

Inhibitor Addition: Serial dilutions of the test compound (e.g., an INSTI) are added to the wells and incubated.

-

Reaction Initiation: The strand transfer reaction is initiated by adding the digoxin-labeled target DNA substrate. The plate is incubated at 37°C for 30-60 minutes.

-

Capture & Detection: The reaction is stopped. The contents are transferred to the streptavidin plate to capture the biotin-labeled DNA. After washing to remove unbound components, an HRP-conjugated anti-digoxin antibody is added.

-

Readout: Following another wash step, a TMB substrate is added, and the reaction is stopped with acid. The absorbance is read at 450 nm. The signal is inversely proportional to the inhibitory activity of the compound.[10]

-

This assay determines if a compound inhibits the 3'-processing activity of integrase.

-

Principle: A double-stranded DNA substrate mimicking the HIV-1 LTR has a biotin label on the 3' end of one strand. Integrase cleaves the terminal two nucleotides, releasing the biotin label from the main substrate. The amount of unprocessed substrate remaining is quantified by real-time PCR. An effective 3'-processing inhibitor will result in more unprocessed substrate and thus an earlier cycle threshold (Ct) value.[11][12]

-

Methodology:

-

Reaction Setup: Recombinant HIV-1 integrase is incubated with the 3'-biotinylated LTR substrate in reaction buffer at 37°C, in the presence or absence of the test inhibitor.

-

Capture: The reaction mixture is transferred to an avidin-coated tube or plate. The unprocessed LTR substrate (still containing the biotin) binds to the avidin. The processed substrate and cleaved biotinylated dinucleotides are washed away.

-

Quantification: The amount of bound, unprocessed LTR substrate is quantified using real-time PCR with primers and a probe specific for the LTR sequence.

-

Analysis: A decrease in 3'-processing activity due to an inhibitor results in a lower Ct value (more signal) compared to the no-inhibitor control.[11]

-

Allosteric Integrase Inhibitors (ALLINIs): A Novel Dual Mechanism

A newer, highly promising class of compounds are the Allosteric Integrase Inhibitors (ALLINIs), also known as LEDGINs (for LEDGF/p75 INteraction inhibitors).[13][14] These compounds do not target the catalytic active site. Instead, they bind to a different location on the integrase enzyme, leading to a unique, dual mechanism of action that affects both the early and late stages of the viral life cycle.[14][15][16]

Mechanism of Action

ALLINIs bind to a pocket at the dimer interface of the integrase catalytic core domain (CCD).[13] This site is critically important because it is the same location where the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds. LEDGF/p75 acts as a chromatin-tethering factor, guiding the pre-integration complex to integrate into active genes.[13][15] By binding to this site, ALLINIs induce two distinct antiviral effects.

-

Early-Phase Effect (Integration Retargeting): When present in a newly infected cell, ALLINIs compete with LEDGF/p75 for binding to integrase.[13] This disrupts the normal tethering process, leading to a significant reduction in integration into gene-dense regions of the chromatin.[17][18] While this does not completely block integration, it retargets it to less favorable locations, impacting viral replication.[17]

-

Late-Phase Effect (Defective Maturation): The primary and more potent mechanism of ALLINIs occurs during the late phase of replication, when new virus particles are being assembled.[14][16] The binding of an ALLINI to one integrase dimer induces a conformational change that promotes aberrant, uncontrolled hyper-multimerization of integrase proteins within the budding virion.[14][19] This action is detrimental to the proper formation of the viral core.[16] The resulting virus particles are morphologically defective and non-infectious. Upon entering a new cell, these particles exhibit severe blocks in reverse transcription and are unable to complete integration.[16]

Visualization: ALLINI Dual Mechanism of Action

Caption: Dual mechanism of ALLINIs in both early and late viral phases.

Quantitative Data: Representative ALLINIs

| Inhibitor | Target | IC₅₀ | EC₅₀ (Antiviral) | Reference(s) |

| GS-9822 | IN-LEDGF/p75 Interaction | 70 nM | ~5 nM | [17][18][20] |

| Pirmitegravir (PIR) | IN-LEDGF/p75 Interaction | Kᴅ: ~24 nM | Potent (nM range) | [19] |

| BI-1001 | IN-LEDGF/p75 Interaction | 1-2 µM | 5.8 µM | [13][16] |

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. Kᴅ: Dissociation constant.

Experimental Protocols

This assay measures the direct inhibition of the interaction between integrase and LEDGF/p75.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays use two different tags on the interacting proteins (e.g., His₆-tag on IN and FLAG-tag on LEDGF/p75). Corresponding antibodies conjugated to a donor (e.g., Eu-cryptate) and an acceptor (e.g., XL665) fluorophore are added. When IN and LEDGF/p75 interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET), which generates a specific signal. An inhibitor (ALLINI) will disrupt the interaction, leading to a loss of signal.[17][21]

-

Methodology:

-

Reaction Setup: Recombinant His₆-tagged IN and FLAG-tagged LEDGF/p75 are incubated in a microplate well with serial dilutions of the test compound (ALLINI).

-

Antibody Addition: Anti-His₆ antibody conjugated to the HTRF donor and anti-FLAG antibody conjugated to the HTRF acceptor are added.

-

Incubation: The plate is incubated for several hours at room temperature to allow the interaction and antibody binding to reach equilibrium.

-

Readout: The plate is read on an HTRF-compatible reader. The signal is directly proportional to the amount of IN-LEDGF/p75 interaction. The IC₅₀ is calculated from the dose-response curve.[21]

-

SPR provides real-time, label-free analysis of binding between an inhibitor and its target protein.

-

Principle: A protein target (e.g., the IN catalytic core domain dimer) is immobilized on a sensor chip. A solution containing the analyte (e.g., an ALLINI like Pirmitegravir) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal. This allows for the determination of association (kₐ), dissociation (kₔ), and affinity (Kᴅ) constants.[19][22]

-

Methodology:

-

Immobilization: Recombinant IN protein is immobilized onto a sensor chip surface via amine coupling or capture of a tag (e.g., His-tag).

-

Binding Analysis: A series of concentrations of the ALLINI are injected sequentially over the sensor surface. A buffer-only injection serves as a control.

-

Regeneration: Between analyte injections, the sensor surface is washed with a regeneration solution to remove the bound analyte without denaturing the immobilized protein.

-

Data Analysis: The resulting sensorgrams (response vs. time) are analyzed using kinetic models to calculate the Kᴅ, which quantifies the binding affinity. A lower Kᴅ indicates a stronger interaction.[19]

-

Conclusion

The landscape of HIV-1 integrase inhibitor development has evolved significantly. While classic INSTIs remain a cornerstone of antiretroviral therapy by effectively blocking the catalytic strand transfer step, novel allosteric inhibitors represent a paradigm shift. ALLINIs exploit a completely different vulnerability—the protein-protein interaction between integrase and the host factor LEDGF/p75. Their unique dual mechanism, which potently disrupts virion maturation in the late phase and retargets integration in the early phase, offers several potential advantages. This includes a high barrier to resistance and activity against INSTI-resistant viral strains.[13] The continued exploration of these and other novel mechanisms targeting integrase functions beyond catalysis provides a promising path toward more durable and effective HIV-1 therapies.

References

- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 integrase strand transfer inhibitors: a review of current drugs, recent advances and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action. | Semantic Scholar [semanticscholar.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. pnas.org [pnas.org]

- 17. GS-9822, a Preclinical LEDGIN Candidate, Displays a Block-and-Lock Phenotype in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. journals.asm.org [journals.asm.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Spying on HIV with SPR - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of HIV-1 Integrase Binding: A Technical Guide Focused on Indole-2-Carboxylic Acid Derivative 3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to model the binding of small molecule inhibitors to HIV-1 integrase, with a specific focus on the promising scaffold of indole-2-carboxylic acid derivative 3. This document outlines detailed protocols for molecular docking and molecular dynamics simulations, presents key quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate a deeper understanding of the underlying molecular interactions.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process is essential for the establishment of a persistent infection. As such, HIV-1 integrase is a well-validated target for antiretroviral therapy. The development of integrase strand transfer inhibitors (INSTIs) has been a significant advancement in the treatment of HIV-1 infection. Computational, or in silico, modeling plays a pivotal role in the discovery and optimization of novel INSTIs by providing insights into their binding mechanisms at an atomic level.

This guide focuses on a notable inhibitor, indole-2-carboxylic acid derivative 3, which has demonstrated potent inhibition of the strand transfer activity of HIV-1 integrase. Through a detailed exploration of the in silico techniques used to study this inhibitor, we aim to provide a practical framework for researchers in the field of drug design and development.

Quantitative Data Summary

The following tables summarize key quantitative data derived from in silico and in vitro studies of indole-2-carboxylic acid derivative 3 and related HIV-1 integrase inhibitors.

| Inhibitor | IC50 (µM) | Reference |

| Indole-2-carboxylic acid derivative 3 | 12.41 | [1][2] |

| Derivative 20a (an optimized analog) | 0.13 | [1][2] |

Table 1: In Vitro Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the activity of HIV-1 integrase by 50%.

| Parameter | Value | Method | Reference |

| Binding Energy (Docking Score) | - | AutoDock Vina | [3][4][5] |

| van der Waals Energy | - | MM/PBSA | [6][7][8] |

| Electrostatic Energy | - | MM/PBSA | [6][7][8] |

| Polar Solvation Energy | - | MM/PBSA | [7][8] |

| Nonpolar Solvation Energy | - | MM/PBSA | [7][8] |

| Total Binding Free Energy | - | MM/PBSA | [7][8] |

Table 2: Calculated Binding Energies. These values are typically reported in kcal/mol and provide a theoretical estimation of the binding affinity between the inhibitor and HIV-1 integrase. The specific values for indole-2-carboxylic acid derivative 3 are not publicly available in detail, hence the placeholder "-". The table structure is provided as a template for reporting such data.

| Interacting Residue (HIV-1 Integrase) | Inhibitor Atom/Group | Interaction Type | Distance (Å) |

| Mg2+ (ion A) | Indole core and C2 carboxyl | Chelation | ~2.0 - 2.5 |

| Mg2+ (ion B) | Indole core and C2 carboxyl | Chelation | ~2.0 - 2.5 |

| TYR143 | C3 long branch (of derivative 20a) | Hydrophobic | ~3.5 - 4.5 |

| ASN117 | C3 long branch (of derivative 20a) | van der Waals | ~3.5 - 4.5 |

Table 3: Key Molecular Interactions. This table details the critical interactions observed in the binding of indole-2-carboxylic acid derivatives to the active site of HIV-1 integrase. Distances are estimations based on typical molecular modeling results.

Experimental and Computational Protocols

Molecular Docking of Indole-2-Carboxylic Acid Derivative 3

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding pose and estimate the binding affinity of indole-2-carboxylic acid derivative 3 to the HIV-1 integrase active site.

Protocol:

-

Protein Preparation:

-

The three-dimensional coordinates of the HIV-1 integrase enzyme are obtained from the Protein Data Bank (PDB). A commonly used structure for docking INSTIs is the cryogenic electron microscopy (cryo-EM) structure of the HIV-1 intasome (e.g., PDB ID: 6PUY)[9].

-

The protein structure is prepared by removing water molecules and any co-crystallized ligands or molecules not relevant to the binding site.

-

Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as AMBER or CHARMM.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of indole-2-carboxylic acid derivative 3 is drawn using a chemical drawing software and converted to a 3D structure.

-

The ligand's geometry is optimized, and charges are assigned using a suitable method (e.g., Gasteiger charges).

-

The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

-

-

Grid Generation:

-

A grid box is defined around the active site of HIV-1 integrase. The active site is typically identified based on the location of the catalytic triad (D64, D116, E152) and the two essential magnesium ions.

-

The grid box should be large enough to encompass the entire binding site and allow for the ligand to move and rotate freely. For HIV-1 integrase, a grid box of approximately 20 x 20 x 20 Å centered on the catalytic magnesium ions is often used[3].

-

-

Docking Simulation:

-

The prepared ligand is docked into the prepared protein using a docking program such as AutoDock Vina[4][5].

-

The docking algorithm samples different conformations and orientations of the ligand within the grid box and scores them based on a scoring function that estimates the binding affinity.

-

The number of binding modes to be generated and the exhaustiveness of the search can be specified as parameters.

-

-

Analysis of Results:

-

The resulting docking poses are ranked based on their predicted binding energies.

-

The top-ranked poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and chelation of the magnesium ions.

-

The predicted binding mode should be consistent with known structure-activity relationships of similar inhibitors.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a computational method for studying the physical movements of atoms and molecules over time.

Objective: To assess the stability of the HIV-1 integrase-inhibitor complex and to refine the binding mode predicted by molecular docking.

Protocol:

-

System Setup:

-

The starting structure for the MD simulation is the best-ranked docked complex of HIV-1 integrase and indole-2-carboxylic acid derivative 3.

-

The complex is placed in a periodic box of a suitable shape (e.g., cubic or triclinic) and solvated with a pre-equilibrated water model (e.g., TIP3P).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic physiological salt concentration.

-

-

Force Field and Parameters:

-

A suitable force field, such as CHARMM36m or AMBER, is chosen to describe the potential energy of the system[10].

-

Parameters for the inhibitor molecule that are not included in the standard force field are generated using tools like the CHARMM General Force Field (CGenFF) or Antechamber.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 310 K) while restraining the protein and ligand atoms.

-

The system is then equilibrated in two phases:

-

NVT ensemble (constant Number of particles, Volume, and Temperature): The temperature is maintained constant to allow the solvent to equilibrate around the protein-ligand complex.

-

NPT ensemble (constant Number of particles, Pressure, and Temperature): The pressure is maintained constant to allow the system to reach the correct density.

-

-

-

Production Run:

-

Once the system is well-equilibrated, the production MD simulation is run for a desired length of time (typically tens to hundreds of nanoseconds).

-

The coordinates of the system are saved at regular intervals for subsequent analysis.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the inhibitor and the protein are monitored throughout the simulation.

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy from the MD trajectory[7][8].

-

Visualizations

HIV-1 Integration Pathway

The following diagram illustrates the key steps in the integration of HIV-1 viral DNA into the host genome, the process targeted by INSTIs.

Caption: HIV-1 Integration Pathway and Point of Inhibition.

In Silico Modeling Workflow

This diagram outlines the typical workflow for the in silico modeling of an HIV-1 integrase inhibitor.

Caption: Workflow for In Silico Analysis of Inhibitor Binding.

Logical Relationship of Key Binding Interactions

The following diagram illustrates the key molecular interactions between an indole-2-carboxylic acid-based inhibitor and the active site of HIV-1 integrase.

Caption: Key Binding Interactions at the Active Site.

References

- 1. mdpi.com [mdpi.com]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual Screening with AutoDock Vina and the Common Pharmacophore Engine of a low diversity library of fragments and hits against the three allosteric sites of HIV integrase: participation in the SAMPL4 protein-ligand binding challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK [frontiersin.org]

- 6. Molecular Dynamics Approaches Estimate the Binding Energy of HIV-1 Integrase Inhibitors and Correlate with In Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computing Clinically Relevant Binding Free Energies of HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of the HIV-1 Integrase Inhibitor Pharmacophore: A Technical Guide

This guide provides a detailed overview of the pharmacophore model for a critical class of HIV-1 integrase inhibitors, the Integrase Strand Transfer Inhibitors (INSTIs). It is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy.

Introduction to HIV-1 Integrase as a Drug Target

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a viral enzyme essential for the replication of the virus.[1][2] It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as integration. This process consists of two main catalytic steps: 3'-processing and strand transfer.[2][3]

-

3'-Processing: In the cytoplasm of the infected cell, the integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.[2][3]

-

Strand Transfer: Following transport into the nucleus, the integrase-viral DNA complex facilitates the joining of the processed viral DNA ends to the host cell's DNA.[2][3]

As there is no human equivalent of integrase, it represents a highly selective target for antiretroviral drugs.[1] Inhibitors that target the strand transfer step (INSTIs) have proven to be highly effective in clinical settings.

The Pharmacophore of Diketo Acid-Based INSTIs

A significant class of INSTIs is characterized by a β-diketo acid (DKA) motif or a bioisosteric equivalent.[1][4] The pharmacophore model for these inhibitors is centered around their ability to chelate the divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme.[4][5]

The key features of the DKA pharmacophore are:

-

A Metal-Chelating Triad: This typically consists of three coplanar oxygen atoms or other heteroatoms that coordinate with the two Mg²⁺ ions in the integrase active site. This interaction is crucial for inhibiting the enzyme's catalytic activity.[5]

-

A Hydrophobic Moiety: A hydrophobic group, often an aromatic ring, extends into a hydrophobic pocket in the enzyme's active site, contributing to the binding affinity.

-

A Halogenated Benzyl Group: Many potent INSTIs feature a halogen-substituted benzyl group that provides additional hydrophobic and van der Waals interactions within the binding pocket.

These features are essential for the high-potency inhibition of the strand transfer reaction.

Quantitative Structure-Activity Relationship (QSAR)

The following table summarizes the inhibitory activities of a series of diketo acid-based HIV-1 integrase inhibitors against the 3'-processing and strand transfer reactions. The data illustrates the importance of the key pharmacophoric features.

| Compound ID | R1 Group | R2 Group | 3'-Processing IC₅₀ (µM) | Strand Transfer IC₅₀ (µM) | Reference |

| 1 | H | H | >100 | 0.1 | [6] |

| 2 | H | Benzyl | - | 2.0 | [6] |

| 8 | - | 4-Fluorobenzyl | - | 0.17 | [6] |

| 11 (S-1360) | - | 3,4-Difluorobenzyl | - | 0.02 | [6] |

| L-731,988 | - | 4-Fluorobenzyl | 5 | 0.1 | [7] |

| Compound 37 | Piperazine | H | - | 2.0 | [2] |

| Compound 40 | 1-Pyrrolidinyl | H | - | 0.05 | [2] |

Experimental Protocols

HIV-1 Integrase 3'-Processing Assay (Real-Time PCR-Based)

This assay measures the 3'-processing activity of HIV-1 integrase by detecting the cleavage of a biotinylated DNA substrate.[8][9]

Materials:

-

Purified recombinant HIV-1 integrase enzyme

-

Biotinylated HIV-1 LTR substrate (double-stranded oligonucleotide)

-

Avidin-coated real-time PCR tubes

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂)

-

Specific primers and probe for the unprocessed LTR substrate

-

Real-time PCR instrument

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, purified HIV-1 integrase, and the test inhibitor at various concentrations.

-

Add the biotinylated HIV-1 LTR substrate to initiate the reaction.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Transfer the reaction mixture to an avidin-coated real-time PCR tube and incubate to allow binding of the biotinylated DNA.

-

Wash the tube to remove the enzyme and cleaved, non-biotinylated DNA fragments.

-

Perform real-time PCR using primers and a probe that specifically amplify the unprocessed LTR substrate.

-

The amount of unprocessed substrate is inversely proportional to the integrase activity. A higher Ct value indicates greater inhibition of 3'-processing.

HIV-1 Integrase Strand Transfer Assay (Non-Radioactive Plate-Based)

This assay quantifies the strand transfer activity of HIV-1 integrase by measuring the integration of a donor substrate DNA into a target substrate DNA.

Materials:

-

Purified recombinant HIV-1 integrase enzyme

-

Donor substrate (DS) DNA (biotinylated double-stranded oligonucleotide mimicking the viral LTR end)

-

Target substrate (TS) DNA (double-stranded oligonucleotide with a specific modification, e.g., digoxigenin)

-

Streptavidin-coated 96-well plates

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂)

-

HRP-conjugated anti-digoxigenin antibody

-

TMB substrate

-

Stop solution

Procedure:

-

Coat the streptavidin-coated 96-well plate with the biotinylated DS DNA.

-

Wash the plate to remove unbound DS DNA.

-

Add the purified HIV-1 integrase enzyme to the wells and incubate to allow binding to the DS DNA.

-

Add the test inhibitor at various concentrations and pre-incubate.

-

Add the digoxigenin-labeled TS DNA to initiate the strand transfer reaction.

-

Incubate at 37°C to allow for the integration of the DS DNA into the TS DNA.

-

Wash the plate to remove unintegrated TS DNA.

-

Add the HRP-conjugated anti-digoxigenin antibody and incubate.

-

Wash the plate to remove unbound antibody.

-

Add the TMB substrate and incubate until a color change is observed.

-

Add the stop solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of strand transfer activity.

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Four-dimensional structure-activity relationship model to predict HIV-1 integrase strand transfer inhibition using LQTA-QSAR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into HIV-1 Integrase Inhibition: Active Site vs. Allosteric Modalities

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Human Immunodeficiency Virus 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. This guide provides a detailed technical comparison of the two primary classes of HIV-1 integrase inhibitors: Integrase Strand Transfer Inhibitors (INSTIs) that target the enzyme's active site, and Allosteric Integrase Inhibitors (ALLINIs) that bind to a site distinct from the active center. We will explore their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for their evaluation.

Introduction to HIV-1 Integrase and its Inhibition

HIV-1 integrase is a 32 kDa enzyme responsible for inserting the viral DNA into the host cell's genome, a process essential for the establishment of a productive infection.[1] The enzyme has three domains: an N-terminal zinc-binding domain, a central catalytic core domain (CCD), and a C-terminal DNA-binding domain.[2][3][4] The catalytic core contains the highly conserved D, D, 35-E motif, which coordinates divalent metal ions (Mg2+ or Mn2+) required for the catalytic reactions.[2][5]

The integration process involves two key steps:

-

3'-Processing: IN cleaves a dinucleotide from each 3' end of the viral DNA within the cytoplasm.[1][6]

-

Strand Transfer: The pre-integration complex (PIC), containing the processed viral DNA and IN, is transported into the nucleus where IN catalyzes the insertion of the viral DNA into the host chromosome.[6]

Inhibitors of this process are broadly categorized based on their binding site and mechanism of action.

Active Site Inhibitors: Integrase Strand Transfer Inhibitors (INSTIs)

INSTIs are the cornerstone of modern antiretroviral therapy.[7][8] This class of drugs binds to the active site of integrase within the pre-integration complex.[9]

Mechanism of Action

INSTIs work by chelating the divalent metal ions in the integrase active site, effectively blocking the strand transfer step of integration.[10] This prevents the covalent linkage of the viral DNA to the host cell's DNA.[11] By targeting the enzyme-DNA complex, known as the intasome, INSTIs are highly specific and potent.[6]

Quantitative Data: Potency of INSTIs

The following table summarizes the in vitro inhibitory concentrations (IC50) and protein-adjusted 90% or 95% inhibitory concentrations (PA-IC90/95) for commonly used INSTIs.

| Inhibitor | IC50 (ng/mL) | PA-IC90/95 (ng/mL) | Reference(s) |

| Raltegravir | 2.2–5.3 | 15 | [12][13] |

| Elvitegravir | 0.04–0.6 | 45 | [12][13] |

| Dolutegravir | 0.2 | 64 | [12][13] |

| Bictegravir | 0.2 | 162 | [12] |

| Cabotegravir | 0.1 | 166 | [12] |

Allosteric HIV-1 Integrase Inhibitors (ALLINIs)

ALLINIs represent a newer class of integrase inhibitors that do not bind to the active site. Instead, they target the interface of the integrase catalytic core domain dimer, which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[9][14][15]

Mechanism of Action

ALLINIs have a multimodal mechanism of action that affects both the early and late stages of the HIV-1 replication cycle.[14][15]

-

Early Phase Inhibition: By binding to the LEDGF/p75 binding pocket on integrase, ALLINIs competitively inhibit the interaction between integrase and LEDGF/p75.[16][17] LEDGF/p75 is a cellular cofactor that tethers the pre-integration complex to the host chromatin, facilitating integration into active genes.[13][18][19] Inhibition of this interaction disrupts the normal integration process.[16]

-

Late Phase Inhibition: The primary mechanism of action for many ALLINIs occurs during virion maturation.[9][14] ALLINIs induce aberrant multimerization of integrase, leading to the formation of non-functional integrase oligomers.[9][20] This hyper-multimerization interferes with the proper packaging of the viral ribonucleoprotein complex into new virions, resulting in the production of non-infectious viral particles.[8][21][22]

Quantitative Data: Potency of ALLINIs

The following table presents the 50% effective concentrations (EC50) and/or 50% inhibitory concentrations (IC50) for several investigational ALLINIs. It is important to note that the potency of ALLINIs can differ significantly between single-round and multiple-round infection assays, reflecting their dual mechanism of action.

| Inhibitor | Assay Type | EC50/IC50 | Reference(s) |

| BI-D | Early Phase (single-round) | ~2.4 µM | [23] |

| BI-D | Late Phase (spreading infection) | 0.090 µM | [2] |

| BI-224436 | Multiple-round infection | ~30-fold more potent than single-round | [21] |

| S-I-82 | Multiple-round infection | ~800-fold more potent than single-round | [21] |

| BDM-2 | Multiple-round infection (NL4-3) | 8.7 nM | [21] |

| MUT871 | Multiple-round infection (NL4-3) | 3.1 nM | [21] |

| STP0404 | IN-LEDGF/p75 binding (HTRF) | IC50 = 0.190 µM | [24] |

| STP0404 | IN multimerization (HTRF) | EC50 = 0.147 µM | [24] |

| STP0404 | Antiviral (HIV-1NL4-3 in PBMCs) | IC50 = 0.41 nM | [24] |

| Compound 5 | LEDGF/p75-dependent integration | IC50 = 72 µM | [25] |

| Compound 5 | Antiviral (acute infection) | EC50 = 36 µM | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize active site and allosteric HIV-1 integrase inhibitors.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of integration. A common method is a non-radioactive ELISA-based assay, often available in commercial kits.[14][26]

Principle: A biotinylated donor substrate DNA (representing the viral DNA) is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, followed by the test compound. A target substrate DNA with a unique tag (e.g., digoxigenin) is then introduced. If strand transfer occurs, the target DNA is integrated into the donor DNA. The integrated target DNA is detected using an antibody against its tag, which is conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric detection.

Protocol:

-

Plate Preparation:

-

Coat streptavidin-coated 96-well plates with a biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA. Incubate for 30 minutes at 37°C.

-

Wash the plate five times with wash buffer.[14]

-

Add blocking buffer to each well and incubate for 30 minutes at 37°C.[14]

-

Wash the plate three times with reaction buffer.

-

-

Enzyme and Inhibitor Incubation:

-

Add recombinant HIV-1 integrase to each well and incubate for 30 minutes at 37°C.

-

Wash the plate three times with reaction buffer.

-

Add serial dilutions of the test compound (dissolved in DMSO and then diluted in reaction buffer) to the wells. Include appropriate controls (no inhibitor, known inhibitor). Incubate for 5-10 minutes at room temperature.

-

-

Strand Transfer Reaction and Detection:

-

Add the target substrate (TS) DNA to each well to initiate the strand transfer reaction. Incubate for 30-60 minutes at 37°C.

-

Wash the plate five times with wash buffer.[14]

-

Add an HRP-conjugated antibody that recognizes the tag on the TS DNA and incubate for 30 minutes at 37°C.[14]

-

Wash the plate five times with wash buffer.[14]

-

Add a TMB substrate and incubate for 10-20 minutes at room temperature in the dark.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

ALLINI-Induced Integrase Multimerization Assay (HTRF)

This assay quantifies the ability of ALLINIs to induce the aberrant multimerization of integrase using Homogeneous Time-Resolved Fluorescence (HTRF).[9][19][24]

Principle: Two populations of recombinant full-length HIV-1 integrase are used, each with a different tag (e.g., 6xHis and FLAG). One population is detected with an antibody conjugated to a FRET donor (e.g., Europium cryptate), and the other with an antibody conjugated to a FRET acceptor (e.g., XL665). In the absence of an ALLINI, the integrase proteins are not in close enough proximity for FRET to occur. When an ALLINI induces multimerization, the donor and acceptor fluorophores are brought close together, resulting in a FRET signal that is proportional to the extent of multimerization.

Protocol:

-

Reagent Preparation:

-

Prepare a mixture of His-tagged and FLAG-tagged HIV-1 integrase in assay buffer.[24]

-

Prepare serial dilutions of the ALLINI test compound in DMSO, then dilute in assay buffer.

-

Prepare a detection mixture containing anti-6xHis-Europium cryptate and anti-FLAG-XL665 antibodies.

-

-

Assay Procedure:

-

In a 384-well low-volume microplate, add the ALLINI test compound dilutions.

-

Add the integrase mixture to each well.

-

Incubate for 1-2 hours at room temperature to allow for multimerization.

-

Add the antibody detection mixture to each well.

-

Incubate for 1-4 hours at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000.

-

Plot the HTRF ratio against the compound concentration and fit to a dose-response curve to determine the EC50 for multimerization induction.

-

Single-Round and Multiple-Round Infectivity Assays

These cell-based assays are crucial for determining the antiviral efficacy (EC50) of inhibitors.[21]

-

Single-Round Infectivity Assay: This assay measures the effect of a compound on the early stages of HIV-1 replication (entry to integration and gene expression). It uses replication-defective viral particles (e.g., pseudotyped with VSV-G) that can only infect cells once. The viral vector typically carries a reporter gene like luciferase. Target cells are infected in the presence of the inhibitor, and reporter gene expression is measured after 48-72 hours. This assay is particularly sensitive to INSTIs and the early-phase activity of ALLINIs.[21]

-

Multiple-Round Infectivity Assay: This assay uses replication-competent HIV-1 to assess the effect of an inhibitor over several rounds of infection. This allows for the evaluation of inhibitors that act at any stage of the viral life cycle, including the late stages. A marker of viral replication, such as the p24 antigen in the supernatant, is measured over several days. This assay is essential for characterizing the potent late-stage effects of ALLINIs.[21]

General Protocol (Single-Round Luciferase Assay):

-

Cell Seeding: Seed target cells (e.g., TZM-bl or SupT1) in a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compound to the cells and incubate for 1-2 hours.

-

Infection: Add a fixed amount of HIV-1 luciferase reporter virus to each well.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral replication and determine the EC50.

Conclusion

Active site and allosteric inhibitors of HIV-1 integrase represent two distinct and powerful strategies for combating HIV-1. INSTIs are highly effective drugs that have become a mainstay of antiretroviral therapy by directly blocking the catalytic activity of integrase. ALLINIs offer a novel, multimodal mechanism of action that not only disrupts integration but also potently inhibits virion maturation. This dual activity and their distinct binding site make ALLINIs a promising area for the development of new antiretrovirals that could be effective against INSTI-resistant strains and used in novel treatment paradigms. The experimental protocols detailed in this guide provide a framework for the continued research and development of both classes of these critical inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] HIV-1 Maturation: Lessons Learned from Inhibitors | Semantic Scholar [semanticscholar.org]

- 6. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrum of Activity of Raltegravir and Dolutegravir Against Novel Treatment-Associated Mutations in HIV-2 Integrase: A Phenotypic Analysis Using an Expanded Panel of Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Homogeneous high-throughput screening assays for HIV-1 integrase 3beta-processing and strand transfer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic profile of raltegravir, elvitegravir and dolutegravir in plasma and mucosal secretions in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abnova.com [abnova.com]

- 18. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mybiosource.com [mybiosource.com]

initial cytotoxicity screening of HIV-1 integrase inhibitor 3

An In-depth Technical Guide on the Initial Cytotoxicity Screening of HIV-1 Integrase Inhibitor 3

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The HIV-1 integrase (IN) is one of three essential viral enzymes, the others being reverse transcriptase and protease, that are critical for viral replication.[1][2][3] Integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a productive infection.[4][5] Due to the absence of a homologous enzyme in human cells, HIV-1 integrase is a prime target for the development of antiretroviral drugs.[4][6] Integrase inhibitors, such as Raltegravir, Elvitegravir, and Dolutegravir, have become integral components of highly active antiretroviral therapy (HAART).[1][4][7]

The discovery and development of new HIV-1 integrase inhibitors require a rigorous screening process to evaluate not only their antiviral efficacy but also their potential for inducing cellular toxicity.[8] Initial cytotoxicity screening is a critical step to identify compounds with a favorable therapeutic window, ensuring that the antiviral effect is not due to a general toxic effect on the host cells. This guide provides a comprehensive overview of the core methodologies and data interpretation for the initial cytotoxicity screening of a novel compound, designated here as this compound.

HIV-1 Replication and the Role of Integrase

The replication cycle of HIV-1 involves several distinct stages, starting with the fusion of the virus to the host cell membrane and entry into the cytoplasm.[4] Once inside the cell, the viral RNA is reverse transcribed into double-stranded DNA. This viral DNA, along with the integrase enzyme and other viral and host proteins, forms the pre-integration complex (PIC).[5][9] The PIC is then transported into the nucleus where the integrase enzyme performs two key catalytic reactions: 3'-processing and strand transfer.[5][9] The strand transfer step permanently inserts the viral DNA into the host chromosome, after which the host cell's machinery is hijacked to produce new viral particles.[1] Integrase inhibitors block this strand transfer step, thus preventing the integration of the viral genome and halting viral replication.[1]

Experimental Protocols for Cytotoxicity and Antiviral Activity Screening

A standardized and reproducible assay is essential for the initial screening of potential drug candidates.[8] The following protocols describe common in vitro methods for determining the cytotoxicity and antiviral efficacy of HIV-1 integrase inhibitors.

General Cell Culture and Compound Preparation

-

Cell Lines: Human T-lymphoid cell lines (e.g., MT-4) or human embryonic kidney 293T (HEK293T) cells are commonly used for these assays.[10] Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Compound Dilution: this compound and its derivatives are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in culture medium to achieve the desired final concentrations for the assays.

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of the host cells.[11] This is a crucial parameter to assess the compound's toxicity.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.[8]

-

Add serial dilutions of the test compound to the wells in triplicate. Include a "cells only" control (no compound) and a "blank" control (no cells).

-

Incubate the plates for 48 to 72 hours at 37°C.[8]

-

Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).[8][11]

-

Measure the absorbance or luminescence according to the assay manufacturer's instructions.

-

Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

-

Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

-

Antiviral Efficacy Assay (EC50 Determination)

The 50% effective concentration (EC50) is the concentration of a compound that inhibits 50% of viral replication.[12]

-

Protocol:

-

Seed target cells in a 96-well plate and incubate for 24 hours.

-

Add serial dilutions of the test compound to the wells.

-

Infect the cells with a predetermined amount of a wild-type or recombinant HIV-1 vector that expresses a reporter gene like luciferase.[8]

-

Incubate the infected cells for 48 to 72 hours.

-

Measure the reporter gene activity (e.g., luciferase activity) or quantify a viral protein (e.g., p24 antigen) using an ELISA.

-

Calculate the percentage of viral inhibition for each compound concentration relative to the "virus only" control (infected cells without compound).

-

Determine the EC50 value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

-

The general workflow for these screening assays is depicted in the following diagram.

Data Presentation and Interpretation

The initial screening of this compound and several of its structural derivatives yielded the following illustrative data. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

| Compound | CC50 (µM) in MT-4 cells | EC50 (µM) against HIV-1 | Selectivity Index (SI = CC50/EC50) |

| Inhibitor 3 | >100 | 0.05 | >2000 |

| Derivative 3a | 75.2 | 0.12 | 627 |

| Derivative 3b | >100 | 0.02 | >5000 |

| Derivative 3c | 12.5 | 0.50 | 25 |

| Raltegravir (Control) | >100 | 0.03 | >3333 |

Data are illustrative and represent typical results from an initial screening campaign.

Based on this hypothetical data, Inhibitor 3 and its derivative 3b show promising profiles with high potency (low EC50) and low cytotoxicity (high CC50), resulting in excellent selectivity indices. Derivative 3a is less potent and shows some cytotoxicity, while derivative 3c exhibits significant cytotoxicity, making it a less desirable candidate for further development.

Potential Off-Target Effects and Signaling Pathways

While a high CC50 value in a standard viability assay is encouraging, it is also important to consider potential off-target effects that might not be immediately apparent. Some compounds may interfere with specific cellular signaling pathways at concentrations below their overt cytotoxic threshold. For instance, inhibition of kinases or transcription factors could lead to more subtle cellular dysregulation. Further secondary assays are often required to investigate such possibilities.

One hypothetical concern could be the unintended inhibition of a key cellular kinase, such as a member of the MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation and survival.

Conclusion

The initial cytotoxicity and antiviral screening are foundational steps in the preclinical evaluation of new drug candidates. The methodologies described provide a robust framework for identifying compounds with a high therapeutic potential. Based on the illustrative data, this compound and its derivative 3b have emerged as promising leads with excellent potency and safety profiles in vitro. Further studies are warranted to confirm these findings in other cell types, assess their activity against resistant viral strains, and investigate any potential off-target effects before advancing to more complex preclinical models.

References

- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structure-based HIV-1 integrase inhibitor design: a future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]

- 8. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Evaluating HIV-1 Integrase Inhibitor Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for three common cell-based assays used to determine the efficacy of HIV-1 integrase inhibitors: the MAGI assay, Luciferase Reporter Gene Assay, and p24 Antigen ELISA.

Introduction to HIV-1 Integrase Inhibition Assays

HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1] Inhibiting this process is a key therapeutic strategy in the management of HIV-1 infection. Cell-based assays are essential tools for the discovery and development of integrase inhibitors, as they provide a more biologically relevant environment compared to biochemical assays by incorporating cellular processes that influence drug efficacy.[2]

The choice of assay depends on the specific research question, desired throughput, and the stage of drug development. This document outlines the principles, protocols, and data interpretation for three widely used methods.

Key Cell-Based Assays for HIV-1 Integrase Inhibitor Efficacy

MAGI (Multinuclear Activation of a Galactosidase Indicator) Assay

The MAGI assay is a single-round infection assay that provides a quantitative measure of HIV-1 infectivity.[3] It utilizes HeLa cells engineered to express the CD4 receptor and an integrated copy of the β-galactosidase gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.[4] Upon successful integration of the viral DNA, the viral Tat protein is expressed, which in turn transactivates the LTR promoter, leading to the expression of β-galactosidase. Infected cells can then be visualized by staining with X-gal, which produces a blue color. The number of blue cells or foci is proportional to the viral infectivity. A reduction in the number of blue cells in the presence of an inhibitor indicates its antiviral activity.[3]

Materials:

-

MAGI cells (HeLa-CD4-LTR-β-gal)

-

Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

HIV-1 virus stock

-

Test compounds (HIV-1 integrase inhibitors)

-

Control inhibitor (e.g., Raltegravir)

-

Fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (e.g., 4 mM potassium ferrocyanide, 4 mM potassium ferricyanide, 2 mM MgCl2, and 0.4 mg/ml X-gal in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed MAGI cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator overnight.

-

Compound Preparation: Prepare serial dilutions of the test and control inhibitors in complete DMEM.

-

Treatment and Infection:

-

Remove the culture medium from the cells.

-

Add the diluted compounds to the respective wells. Include wells with no compound as a virus control and uninfected cells as a negative control.

-

Immediately add a pre-titered amount of HIV-1 virus stock to each well (except for the negative control).

-

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Fixing and Staining:

-

Carefully remove the supernatant from each well.

-

Wash the cells once with PBS.

-

Add the fixing solution to each well and incubate for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add the staining solution to each well and incubate at 37°C for 2-4 hours, or until blue cells are clearly visible.

-

-

Counting:

-

Wash the cells with PBS to remove the staining solution.

-

Count the number of blue cells or syncytia in each well using a light microscope.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the inhibitor that reduces the number of blue cells by 50% compared to the virus control.

Luciferase Reporter Gene Assay

This assay is another single-round infection assay that offers high sensitivity and a quantitative readout.[5][6] It utilizes cell lines, such as TZM-bl cells, which are engineered to contain an integrated firefly luciferase gene under the control of the HIV-1 LTR promoter.[7] Similar to the MAGI assay, successful viral integration leads to Tat-mediated transactivation of the LTR, resulting in luciferase expression.[7] The amount of light produced upon the addition of a luciferase substrate is proportional to the level of viral infection.[6] A decrease in luminescence in the presence of an inhibitor indicates its efficacy.[5]

Materials:

-

TZM-bl cells

-

Complete DMEM with 10% FBS, penicillin, and streptomycin

-

HIV-1 virus stock (Env-pseudotyped or replication-competent)

-

Test compounds (HIV-1 integrase inhibitors)

-

Control inhibitor (e.g., Dolutegravir)

-

Luciferase assay reagent (containing cell lysis buffer and luciferase substrate)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a white, opaque 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound and Virus Preparation:

-

Prepare serial dilutions of the test and control inhibitors in complete DMEM.

-

In a separate plate, mix the diluted compounds with a pre-titered amount of HIV-1 virus stock.

-

-

Infection:

-

Remove the culture medium from the cells.

-

Transfer the virus-compound mixtures to the corresponding wells of the cell plate. Include virus-only and cell-only controls.

-

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[8]

-

Lysis and Luminescence Reading:

-

Remove the culture supernatant.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and contains the substrate for the luciferase reaction.

-

Incubate at room temperature for a specified time (e.g., 2 minutes) to allow for complete cell lysis.[8]

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis: Calculate the EC50 value, which is the inhibitor concentration that reduces luciferase activity by 50% compared to the virus control.

p24 Antigen ELISA

The p24 antigen ELISA is a multi-round infection assay that measures the amount of HIV-1 p24 capsid protein produced and released into the cell culture supernatant.[9] This assay can be performed with various cell types, including peripheral blood mononuclear cells (PBMCs) or T-cell lines, and uses replication-competent HIV-1.[10] The level of p24 antigen is a direct measure of viral replication. A reduction in the p24 concentration in the supernatant of treated cells compared to untreated cells indicates the inhibitory effect of the compound.[10]

Materials:

-

Susceptible host cells (e.g., MT-2 cells, activated PBMCs)

-

Complete RPMI-1640 medium with 10% FBS, penicillin, streptomycin, and IL-2 (for PBMCs)

-

Replication-competent HIV-1 virus stock

-

Test compounds (HIV-1 integrase inhibitors)

-

Control inhibitor (e.g., Elvitegravir)

-

Commercial HIV-1 p24 Antigen ELISA kit

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Infection and Treatment:

-

Seed the host cells in a 96-well plate.

-

Prepare serial dilutions of the test and control inhibitors.

-

Add the diluted compounds to the cells.

-

Infect the cells with a pre-titered amount of replication-competent HIV-1.

-

-

Incubation: Incubate the plates for a specified period (e.g., 5-7 days) at 37°C in a 5% CO2 incubator to allow for multiple rounds of viral replication.[11]

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

p24 ELISA:

-

Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves the following steps:

-

Adding the supernatant to wells of an ELISA plate pre-coated with anti-p24 antibodies.

-

Incubating to allow p24 antigen to bind.

-

Washing the plate to remove unbound material.

-

Adding a secondary, enzyme-linked anti-p24 antibody.

-

Incubating and washing again.

-

Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

-

Stopping the reaction and measuring the absorbance using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the recombinant p24 standards provided in the kit.

-

Determine the concentration of p24 in each sample from the standard curve.

-

Calculate the EC50 value, which is the inhibitor concentration that reduces the p24 antigen production by 50% compared to the virus control.

-

Data Presentation

The efficacy of HIV-1 integrase inhibitors is typically reported as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). The following tables summarize representative EC50/IC50 values for approved integrase inhibitors obtained from the described cell-based assays.

| Integrase Inhibitor | Assay Type | Cell Line | EC50 / IC50 (nM) | Reference |

| Raltegravir | Luciferase Reporter | TZM-bl | 9.15 | [12] |

| Elvitegravir | Luciferase Reporter | TZM-bl | 0.9 | [6] |

| Dolutegravir | Luciferase Reporter | TZM-bl | 1.07 | [12] |

| Bictegravir | Not Specified | MT-2 | ~2.5 | [13] |

| Cabotegravir | Not Specified | PBMCs | ~0.5 | [13] |

| Integrase Inhibitor | Virus Strain | EC50 Fold Change (Resistant vs. Wild-Type) | Reference |

| Raltegravir | |||

| Y143R | >87 | [3] | |

| N155H | 19.0 | [3] | |

| G140S + Q148H | >87 | [3] | |

| Dolutegravir | |||

| Y143R | 1.05 | [3] | |

| N155H | 1.37 | [3] | |

| G140S + Q148H | 1.38 - 19.0 | [3][12] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: HIV-1 Integration Pathway and the Site of Action for Integrase Inhibitors.

Caption: Experimental Workflow for the MAGI Assay.

Caption: Experimental Workflow for the Luciferase Reporter Gene Assay.

Caption: Experimental Workflow for the p24 Antigen ELISA.

References

- 1. Cellular and molecular mechanisms of HIV-1 integration targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-HIV-1 activity determined by β-galactosidase activity in the multinuclear activation of an indicator assay is comparable with that by a conventional focus counting method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luciferase Assay System Protocol [worldwide.promega.com]

- 7. hiv.lanl.gov [hiv.lanl.gov]

- 8. researchgate.net [researchgate.net]

- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GitHub - opendatalab/MinerU: Transforms complex documents like PDFs into LLM-ready markdown/JSON for your Agentic workflows. [github.com]

- 12. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 13. anthropic.com [anthropic.com]

Application Note: A Quantitative PCR-Based Assay for High-Throughput Screening of HIV-1 Integrase 3'-Processing Inhibitors

Introduction